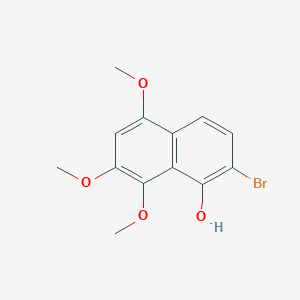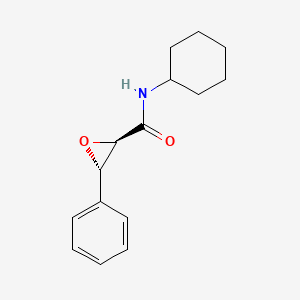![molecular formula C14H29N3S2 B14269282 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane CAS No. 189343-90-6](/img/structure/B14269282.png)
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane is a macrocyclic ligand with a unique N3S2 donor set. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in coordination chemistry and related fields .
Métodos De Preparación
The synthesis of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves a template reaction. The ligand is prepared by reacting (N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane)nickel(II) with bis(2-chloroethyl)amine. This reaction yields (S,S’- (3-aza-1,5-pentanediyl)-N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane-N,N’,N’‘,S,S’)nickel(II) chloride. The nickel is then removed, and the ligand is reacted with cobalt(II) chloride or rhodium(III) chloride to form the desired product .
Análisis De Reacciones Químicas
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane undergoes various chemical reactions, including complexation with metal ions. Common reagents used in these reactions include cobalt(II) chloride, rhodium(III) chloride, and nickel(II) chloride. The major products formed are metal complexes, which have been characterized by X-ray crystallography .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to form stable complexes with metal ions such as nickel(II), cobalt(II), and rhodium(III). These complexes have been studied for their structural, electrochemical, and catalytic properties. Additionally, the ligand’s ability to chelate radionuclides like 105Rh makes it valuable in radiopharmaceutical research .
Mecanismo De Acción
The mechanism of action of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves its ability to act as a pentadentate ligand, coordinating with metal ions through its nitrogen and sulfur atoms. This coordination stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel(II), cobalt(II), and rhodium(III), and the pathways involved are primarily related to coordination and complexation .
Comparación Con Compuestos Similares
Similar compounds to 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane include other macrocyclic ligands with N3S2 donor sets. Examples include 1,10-dithia-4,7,13,16-tetra-azacyclo-octadecane and 1-aza-4,7-dithiacyclononane. These compounds also form stable metal complexes, but this compound is unique in its specific structure and the stability of its complexes .
Propiedades
Número CAS |
189343-90-6 |
|---|---|
Fórmula molecular |
C14H29N3S2 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
4,10-dithia-1,7,13-triazabicyclo[11.3.3]nonadecane |
InChI |
InChI=1S/C14H29N3S2/c1-5-16-7-2-8-17(6-1)10-14-19-12-4-15-3-11-18-13-9-16/h15H,1-14H2 |
Clave InChI |
ZKBFBOHCGMDPHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCCN(C1)CCSCCNCCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



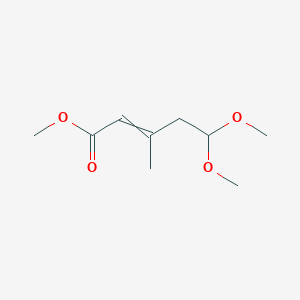
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
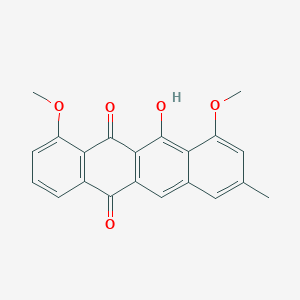
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
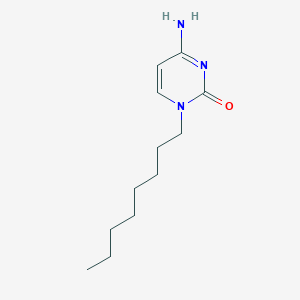
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
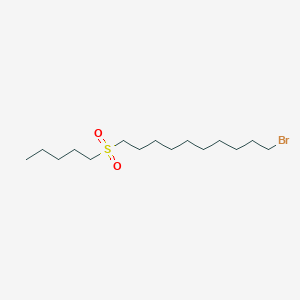

![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
